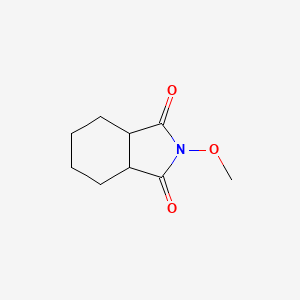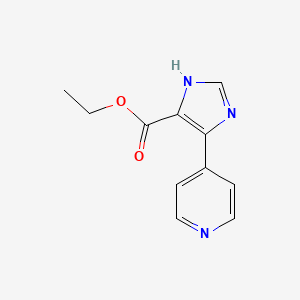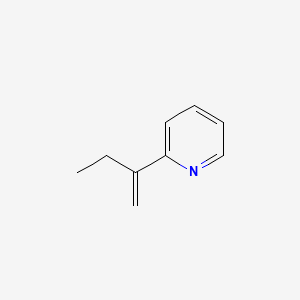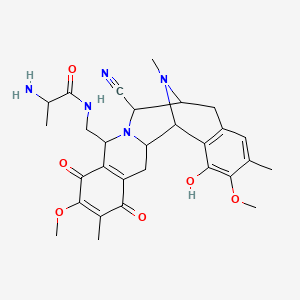
蓝藻杀菌素 B
描述
Cyanosafracin B, also known as Cyanoquinonamine or CBR28-1, is a compound that can be used in the synthesis of ecteinascidin ET-743, an antitumor chemotherapy drug .
Synthesis Analysis
The original total synthesis of Cyanosafracin B has been reviewed and a new semisynthetic process from the readily available Cyanosafracin B has been developed, which has solved the supply problem . It’s also noted that Cyanosafracin B could be obtained from fermentation of the terrestrially derived microbe Pseudomonas fluorescens .Molecular Structure Analysis
Cyanosafracin B has a molecular formula of C29H35N5O6 and a molecular weight of 549.62 . The structure of Cyanosafracin B includes two or three linked tetrahydroisoquinoline subunits and an active carbinolamine functional group .Chemical Reactions Analysis
Cyanosafracin B is a starting material for the synthesis of Ecteinascidin ET-743 and Phthalascidin Pt-650 . It’s also used in the semisynthesis of alkaloid-based drugs .Physical And Chemical Properties Analysis
Cyanosafracin B is a compound with a molecular weight of 549.62 and a molecular formula of C29H35N5O6 . More detailed physical and chemical properties are not available in the search results.科学研究应用
抗肿瘤药物的合成
- 埃克替尼司丁 743 类似物:蓝藻杀菌素 B 已用于合成分酞酰亚胺衍生物,作为抗肿瘤药物埃克替尼司丁 743 的类似物。值得注意的是,在这项研究中制备了 5-羟基吲哚的动力学稳定醌亚胺互变异构体,展示了在癌症治疗中的潜在应用 (Ceballos 等人,2006 年)。
生物技术应用
- 蓝藻和生物技术:蓝藻是新型生物活性次生代谢产物(包括this compound)的重要来源,已在生物技术应用中显示出潜力。这些化合物已表现出很强的药理活性,如神经毒性、细胞毒性和抗病毒活性,这对于 COVID-19 治疗来说可能是很有前途的。该研究强调了大规模合成这些天然海洋产物以更有效地研究其生物活性的重要性 (Khalifa 等人,2021 年)。
- 生物聚合物的微生物生产:与蓝藻和潜在的this compound 相关的蓝藻蛋白,因其适用于医药和化妆品等领域的工业应用而闻名。该综述讨论了在各种微生物菌株中生产蓝藻蛋白的策略,表明蓝藻化合物在工业应用中具有更广泛的潜力 (Du 等人,2019 年)。
抗生素研究
- **沙弗菌素的抗肿瘤活性**:沙弗菌素(包括与this compound 密切相关的沙弗菌素 B)已显示出对各种小鼠肿瘤(包括白血病和黑色素瘤)的显着抗肿瘤活性。这表明this compound 衍生物在开发新的抗肿瘤治疗方法中具有潜力 (Okumoto 等人,1985 年)。
先进生物技术
- 蓝藻生物技术应用:蓝藻(包括this compound 等化合物)具有广泛的生物技术应用,从生产具有抗病毒、抗菌和抗癌活性的生物活性化合物,到用于水产养殖、废水处理和合成次生代谢物 (Abed 等人,2009 年)。
作用机制
Target of Action
Cyanosafracin B is a precursor molecule used in the synthesis of Ecteinascidin ET-743 . Ecteinascidin ET-743, also known as Trabectedin, is a DNA binding agent . It interacts with the minor groove of DNA, forming DNA adducts on the N2 position of guanine . This interaction with DNA and its subsequent effects on transcription factors and DNA-binding proteins make it a potent antitumor agent .
Mode of Action
The mode of action of Cyanosafracin B is primarily through its derivative, Ecteinascidin ET-743. Two of the three fused rings of the Ecteinascidin molecule are involved in binding to the minor groove of DNA, causing the DNA to bend towards the major groove . The third ring is known to interact with different transcription factors and DNA-binding proteins . This interaction disrupts the normal functioning of these proteins, leading to cell cycle arrest and apoptosis .
Biochemical Pathways
Its derivative, ecteinascidin et-743, is known to interfere with the cell cycle, particularly the g2 phase . This unique activity contrasts with other alkylating agents that are generally active in the S phase .
Pharmacokinetics
It is known that cyanosafracin b is used as a starting material for the synthesis of ecteinascidin et-743 . The latter is prepared synthetically, suggesting that Cyanosafracin B undergoes significant chemical modifications to improve its bioavailability and therapeutic efficacy .
Result of Action
The primary result of Cyanosafracin B’s action, through its derivative Ecteinascidin ET-743, is the inhibition of tumor cell proliferation . By interacting with DNA and disrupting the normal functioning of transcription factors and DNA-binding proteins, Ecteinascidin ET-743 induces cell cycle arrest and apoptosis, leading to the death of tumor cells .
Action Environment
The action of Cyanosafracin B is influenced by the environment in which it is produced and used. Cyanosafracin B is obtained through the fermentation of the bacteria Pseudomonas fluorescens . The conditions of this fermentation process, such as temperature, pH, and nutrient availability, can influence the yield and quality of Cyanosafracin B. Once synthesized into Ecteinascidin ET-743, the drug’s stability, efficacy, and action can be affected by various factors, including the patient’s metabolic state, the presence of other drugs, and the characteristics of the tumor cells themselves .
安全和危害
未来方向
There is a growing recognition that marine invertebrates are often populated with enormous quantities of “associated” or symbiotic microorganisms and that microorganisms are the true metabolic sources of these most valuable of marine natural products . This suggests that Cyanosafracin B and other marine natural products have potential for future research and development in the field of drug discovery .
生化分析
Biochemical Properties
Cyanosafracin B plays a crucial role in biochemical reactions, particularly in the synthesis of anticancer drugs
Cellular Effects
The cellular effects of Cyanosafracin B are primarily observed through its derivative, Trabectedin (ET-743), which has been found to inhibit the proliferation of various tumor cells in vitro and in vivo
Molecular Mechanism
Its derivative, Trabectedin, is known to bind to the minor groove of DNA, forming DNA adducts on the N2 position of guanine, and bends DNA towards the major groove
属性
IUPAC Name |
2-amino-N-[(12-cyano-19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35N5O6/c1-12-7-15-8-17-19(10-30)34-18(23(33(17)4)21(15)25(36)27(12)39-5)9-16-22(20(34)11-32-29(38)14(3)31)26(37)28(40-6)13(2)24(16)35/h7,14,17-20,23,36H,8-9,11,31H2,1-6H3,(H,32,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHINEHROXMLHMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3C4CC5=C(C(N4C(C(C2)N3C)C#N)CNC(=O)C(C)N)C(=O)C(=C(C5=O)C)OC)C(=C1OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[1,2,4]Triazino[4,5-a]benzimidazol-1(2H)-one](/img/structure/B3362208.png)
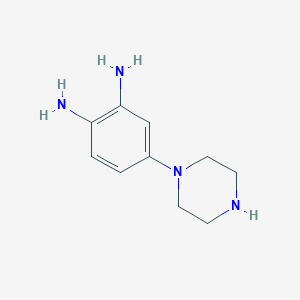
![Imidazo[2,1-b]thiazole, 5-nitro-](/img/structure/B3362221.png)
![(S)-Hexahydro-pyrrolo[1,2-A]pyrazin-1-one](/img/structure/B3362223.png)
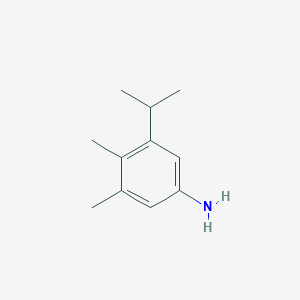
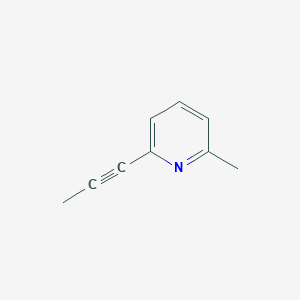
![3H-Pyrimido[4',5':3,4]cyclobuta[1,2-f]benzimidazole](/img/structure/B3362241.png)


